molecular formula C16H28NO2+ B11117208 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium

Cat. No.: B11117208
M. Wt: 266.40 g/mol
InChI Key: NEBXMGQNBFPSNC-UHFFFAOYSA-N
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Description

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium is a complex organic compound featuring a cyclohexene ring, a dioxolane ring, and a piperidinium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-3-en-1-ol with 1,3-dioxolane in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methylpiperidine under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinium nitrogen or the dioxolane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of substituted piperidinium or dioxolane derivatives

Scientific Research Applications

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A similar compound with a cyclohexene ring and a ketone group.

    2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Another compound with a cyclohexene ring and additional functional groups.

Uniqueness

1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium is unique due to its combination of a cyclohexene ring, a dioxolane ring, and a piperidinium group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H28NO2+

Molecular Weight

266.40 g/mol

IUPAC Name

1-[(2-cyclohex-3-en-1-yl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium

InChI

InChI=1S/C16H28NO2/c1-17(10-6-3-7-11-17)12-15-13-18-16(19-15)14-8-4-2-5-9-14/h2,4,14-16H,3,5-13H2,1H3/q+1

InChI Key

NEBXMGQNBFPSNC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CC2COC(O2)C3CCC=CC3

Origin of Product

United States

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